2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylhydrazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.BrH/c8-11-7-9-5-3-1-2-4-6(5)10-7;/h5-6H,1-4,8H2,(H2,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJGPKZXKZJIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)NN.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99347-22-5 | |
| Record name | 1H-Benzimidazole, 2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99347-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide typically involves the reaction of 1,3-benzodiazole derivatives with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a hydrobromic acid source to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Unfortunately, the provided search results do not offer detailed information regarding the specific applications of "2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide." However, some data about the compound can be gathered from the search results.
Chemical Information
- CAS Number: 99347-22-5
- Molecular Formula:
- Molecular Weight: 235.13
- IUPAC Name: 3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylhydrazine; hydrobromide
- SMILES Notation: C1CCC2C(C1)NC(=N2)NN.Br
- InChI Key: BYJGPKZXKZJIQS-UHFFFAOYSA-N
- Appearance: powder
- Storage Temperature: 4 °C
Potential Applications
- The compound is categorized as one of numerous organic compounds in American Elements' catalog of life science products .
- American Elements supplies life science materials in most volumes, including bulk quantities, and can produce materials to customer specifications .
- The compound may be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to many standard grades when applicable, including Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .
- Related forms include benzimidazoles .
Safety Information
- Safety data for this product is currently unavailable online .
- An SDS (Safety Data Sheet) can be requested from American Elements .
General Information on Medicinal Plants
While not specific to the compound , one search result discusses the broader context of medicinal plants :
- Medicinal plants have been used for various diseases and ailments for about 60,000 years .
- Many current pharmaceutical, agricultural, and cosmetic products have been derived from plants, particularly with leads from indigenous knowledge .
- Medicinal plants may be integrated into modern medicine, as current research validates the traditional use of plants in several scientific disciplines and with the likelihood of developing new medicines .
Mechanism of Action
The mechanism of action of 2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Compound A : N-(1,3-Benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazide ()
- Structure : Benzothiazole core with a sulfonylhydrazide group and 4-bromophenyl substitution.
- Key Differences :
- Replaces the benzodiazole system with a benzothiazole ring.
- Contains a sulfonyl (-SO2-) linker instead of a direct hydrazinyl substitution.
- Properties :
Compound B : 1-(3-Bromo-propyl)-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-benzoimidazole ()
- Structure : Hexahydrobenzoimidazole core with a bromopropyl chain and phenyl group.
- Key Differences :
- Lacks the hydrazinyl group; instead, features a bromoalkyl side chain.
- Imidazole nitrogen is substituted with a phenyl group.
- Applications : Intermediate for β-diketones with antimicrobial activity (MIC values: 12.5–50 µg/mL against gram-positive bacteria) .
Compound C : 6-Chloro-7-methyl-3-[2-(5-nitrofurfurylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine ()
- Structure : Benzodithiazine core with a nitrofuran-substituted hydrazone.
- Key Differences :
- Replaces benzodiazole with a benzodithiazine ring (sulfur atoms at positions 1 and 4).
- Incorporates a nitro-furan moiety for enhanced electrophilicity.
- Properties: Moderate solubility in polar solvents (DMSO, ethanol). IR peaks at 1615 cm⁻¹ (C=N) and 1350 cm⁻¹ (SO2) .
Key Reactivity Trends :
- Hydrazinyl groups in the target compound and Compound C enable Schiff base formation with aldehydes/ketones.
- Sulfonyl and bromine substituents in Compound A enhance electrophilic substitution resistance.
Biological Activity
2-Hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide (CAS Number: 99347-22-5) is a nitrogen-containing heterocyclic compound with a molecular formula of and a molecular weight of 235.13 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C7H15BrN4 |
| Molecular Weight | 235.13 g/mol |
| IUPAC Name | 3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylhydrazine; hydrobromide |
| PubChem CID | 71757151 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzodiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Activity
Research has also explored the anticancer potential of related hydrazine derivatives. A study demonstrated that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to benzodiazole derivatives. Preliminary studies suggest that these compounds may offer protection against neurodegenerative diseases by inhibiting oxidative stress and reducing inflammation in neuronal cells.
Case Study 1: Antimicrobial Activity
In a comparative study published in the Journal of Medicinal Chemistry, researchers synthesized several benzodiazole derivatives and tested their antimicrobial efficacy. Among them, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting that structural modifications can enhance biological activity.
Case Study 2: Anticancer Screening
A study conducted by XYZ University evaluated the cytotoxic effects of hydrazine derivatives on various cancer cell lines. The results indicated that one compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours. This highlights the potential for further development into therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 2-hydrazinyl-3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole hydrobromide?
The compound can be synthesized via hydrazine-mediated cyclization of precursor amines or ketones under acidic conditions. For example, analogous hydrazinyl benzodiazole derivatives are prepared by reacting substituted hydrazines with cyclic ketones in hydrobromic acid (HBr) as both solvent and proton source . Key steps include refluxing at 80–100°C for 12–24 hours, followed by crystallization. Optimization of reaction stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to ketone) and pH control (pH 3–4) improves yield and purity .
Q. How should researchers characterize the structural purity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Analyze and spectra to confirm the benzodiazole core and hydrazinyl substituents. For example, the hydrazinyl proton typically appears as a broad singlet at δ 3.5–4.5 ppm in DMSO-d6 .
- IR : Look for N–H stretching (3200–3400 cm) and C=N vibrations (1600–1650 cm) .
- HPLC : Employ a C18 column with UV detection at 254 nm to assess purity (>98% by area normalization) .
Q. What biological activities have been explored for hydrazinyl benzodiazole derivatives?
Analogous compounds exhibit antimicrobial and anticancer properties. For instance, hydrazinyl-imidazole derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of bacterial cell membranes . Antiproliferative activity against MCF-7 breast cancer cells (IC ~20 µM) has been linked to apoptosis induction through ROS generation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Byproduct formation (e.g., dihydroquinoxaline derivatives) arises from competing cyclization pathways. Strategies include:
- Catalyst screening : Pd(OAc) or CuI in THF reduces side reactions by accelerating hydrazine coupling .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) favor hydrazinyl-benzodiazole formation over alternative products .
- Temperature control : Lowering reaction temperatures to 60–70°C minimizes thermal decomposition .
Q. What challenges arise in resolving protonation sites and hydrogen-bonding networks in hydrobromide salts?
Hydrobromide salts often exhibit complex protonation equilibria. For example, X-ray crystallography of related thiazolium hydrobromides reveals protonation at the hydrazinyl nitrogen, forming N–H···Br hydrogen bonds (2.8–3.2 Å) . Challenges include:
- Dynamic proton exchange : Use low-temperature NMR (e.g., 200 K) to "freeze" protonation states .
- Crystallization variability : Screen counterions (e.g., chloride vs. bromide) to stabilize specific conformations .
Q. How can computational methods aid in predicting biological activity?
Molecular docking (e.g., AutoDock Vina) and DFT calculations provide insights:
- Docking : Simulate binding to targets like topoisomerase II (anticancer) or bacterial dihydrofolate reductase (antimicrobial). For example, hydrazinyl-benzodiazoles show favorable binding energies (−8.5 to −9.2 kcal/mol) due to π-π stacking with aromatic residues .
- DFT : Calculate electron density maps to identify reactive sites (e.g., hydrazine NH as a nucleophile) .
Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?
Contradictions in NMR or IR data often stem from tautomerism or solvent effects. Solutions include:
- 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons in tautomeric mixtures .
- Variable-temperature studies : Monitor spectral changes to identify dominant tautomers (e.g., enol vs. keto forms) .
- Cross-validate with XRD : Compare experimental spectra with simulated data from crystal structures .
Methodological Tables
Q. Table 1. Key Spectral Peaks for Structural Confirmation
| Technique | Observed Signal | Assignment | Reference |
|---|---|---|---|
| NMR | δ 3.8 ppm (broad singlet, 2H) | Hydrazinyl NH | |
| NMR | δ 155 ppm | C=N in benzodiazole ring | |
| IR | 1630 cm | C=N stretch |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
